1-Benzhydryl-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea
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Overview
Description
1-Benzhydryl-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzhydryl group attached to a urea moiety, with a methoxypyrrolidinylphenyl substituent, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
The synthesis of 1-Benzhydryl-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzhydryl Intermediate: The benzhydryl group is often introduced through a Grignard reaction, where benzhydryl chloride reacts with magnesium to form the Grignard reagent, which is then reacted with a suitable electrophile.
Introduction of the Urea Moiety: The urea group is introduced by reacting the benzhydryl intermediate with an isocyanate or by using phosgene as a reagent.
Attachment of the Methoxypyrrolidinylphenyl Group: The final step involves the coupling of the methoxypyrrolidinylphenyl group to the urea moiety, which can be achieved through a nucleophilic substitution reaction.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-Benzhydryl-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, where the methoxypyrrolidinyl group can be replaced with other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Benzhydryl-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating specific diseases.
Industry: The compound’s unique properties make it useful in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzhydryl-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
1-Benzhydryl-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea can be compared with similar compounds such as:
1-Benzhydryl-3-(3-methoxyphenoxy)azetidine: This compound shares a similar benzhydryl group but differs in the substituent attached to the urea moiety.
1-Benzhydryl-3-(4-methoxyphenoxy)azetidine:
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-benzhydryl-3-[4-(3-methoxypyrrolidin-1-yl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O2/c1-30-23-16-17-28(18-23)22-14-12-21(13-15-22)26-25(29)27-24(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-15,23-24H,16-18H2,1H3,(H2,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDSPDQCENKRBRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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